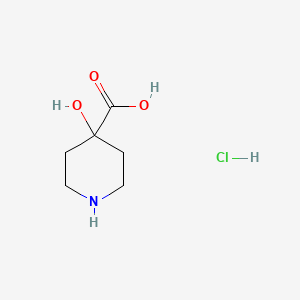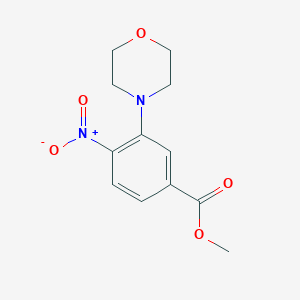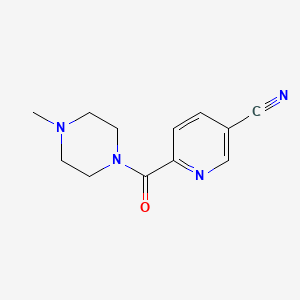
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
説明
“6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile” is a heterocyclic compound. It has a molecular weight of 202.26 and a molecular formula of C12H14N4O. It is also known as MMPC or MMPC-3.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-7H2,1H3 . This indicates the presence of a methylpiperazine group attached to a pyridine ring via a carbonyl group.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 61-63°C .
科学的研究の応用
Synthesis Techniques and Chemical Properties
Nucleophilic Substitution Reactions : Compounds similar to 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile have been synthesized through nucleophilic substitution reactions, demonstrating their versatility in chemical synthesis (Mishriky & Moustafa, 2013).
Formation of Heterocyclic Systems : These compounds are also used in reactions leading to various heterocyclic systems, indicating their importance in the synthesis of complex organic structures (Ibrahim & El-Gohary, 2016).
X-ray and Spectroscopic Analysis : Structural analysis through methods like X-ray diffraction offers insights into the unique properties of these compounds, aiding in the development of new materials with specific characteristics (Tranfić et al., 2011).
Applications in Materials Science
Corrosion Inhibitors : Research has explored the use of pyrazolopyridine derivatives, similar in structure to 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile, as corrosion inhibitors for metals, highlighting their potential industrial applications (Dandia et al., 2013).
Optical and Junction Characteristics : Studies on pyridine derivatives have shown their significance in understanding optical functions and developing devices like photosensors and diodes, which could be crucial for electronic and photonic applications (Zedan et al., 2020).
Potential Pharmaceutical Applications
- Molecular Docking and Screening : Some pyridine and fused pyridine derivatives have undergone molecular docking screenings, suggesting their potential in drug development and as candidates for antimicrobial and antioxidant activities (Flefel et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile is the C1s proteinase . This proteinase is a part of the C1 complex, which also includes the C1r proteinase and the pattern recognition molecule C1q . The C1 complex plays a crucial role in the activation of the classical pathway (CP) of the complement system, which is an essential mechanism for initiating complement activity and is a pathological driver of many complement-mediated diseases .
Mode of Action
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile, also referred to as A1, acts as a selective competitive inhibitor of the C1 complex . It was identified through a small molecule virtual screen interacting with the substrate recognition site of C1s . Biochemical experiments have shown that A1 directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .
Biochemical Pathways
The action of A1 affects the classical pathway (CP) of the complement system . The CP is initiated by the activation of the C1 complex, which provides the catalytic basis for the cleavage of downstream CP components C4 and C2 . The inhibition of C1s by A1 results in the suppression of CP activation, thereby potentially mitigating the pathological effects of complement-mediated diseases .
Result of Action
Functional studies have shown that A1 dose-dependently inhibits CP activation induced by heparin-induced immune complexes, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and C1-mediated cleavage of C2 . These results suggest that A1 can effectively suppress the activation of the classical pathway, potentially reducing the pathological effects of complement-mediated diseases .
特性
IUPAC Name |
6-(4-methylpiperazine-1-carbonyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-4-6-16(7-5-15)12(17)11-3-2-10(8-13)9-14-11/h2-3,9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOZBLRJNJAONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



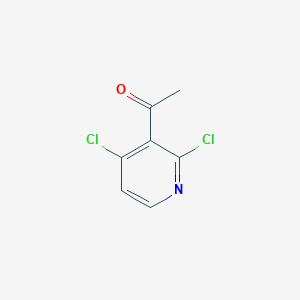
![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)

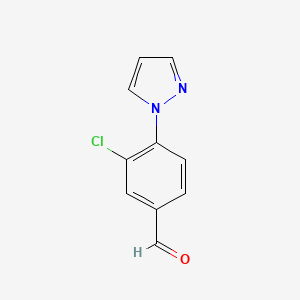
![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
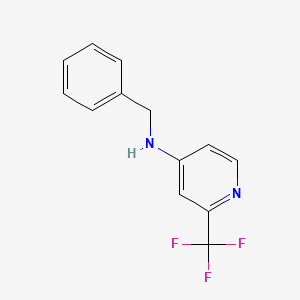
![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
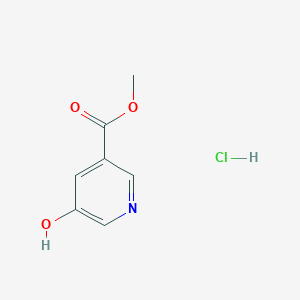
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
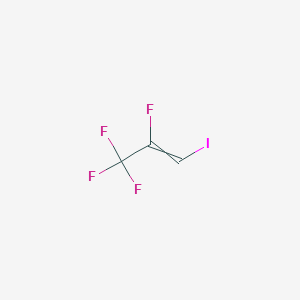
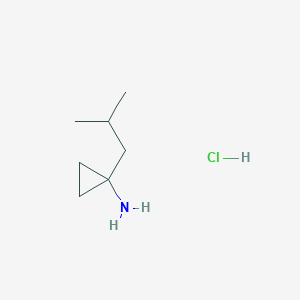
![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)
